Cas no 59866-38-5 (Benzenamine, 4-methyl-N-[(4-methylphenyl)methylene]-, (E)-)

Benzenamine, 4-methyl-N-[(4-methylphenyl)methylene]-, (E)- structure
59866-38-5 structure
Product Name:Benzenamine, 4-methyl-N-[(4-methylphenyl)methylene]-, (E)-
CAS No:59866-38-5
MF:C15H15N
MW:209.286303758621
CID:337017
PubChem ID:525721
Update Time:2025-04-19

Benzenamine, 4-methyl-N-[(4-methylphenyl)methylene]-, (E)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-methyl-N-[(4-methylphenyl)methylene]-, (E)-
    • (4-methyl-phenyl)-(4-methylbenzylidene)-amine
    • LKMIOABGTREIHR-UHFFFAOYSA-N
    • N-(4-METHYLBENZYLIDENE)-P-TOLUIDINE
    • 4-Methylbenzylidene-4-methylaniline
    • 4-Methyl-N-[(4-methylphenyl)methylidene]aniline
    • LKMIOABGTREIHR-LFIBNONCSA-N
    • SCHEMBL20186922
    • 4-methyl-N-[(4-methylphenyl)methylene]aniline
    • AKOS001613750
    • (p-methylbenzylidene)-(4-methylphenyl)-amine
    • Maybridge1_003942
    • CHEMBL493221
    • 59866-38-5
    • SCHEMBL11557679
    • (E)-N,1-BIS(4-METHYLPHENYL)METHANIMINE
    • N-(p-methylbenzylidene)-p-methylaniline
    • p-Toluidine, N-(p-methylbenzylidene)-
    • 4-methyl-N-(4-methylbenzylidene)aniline
    • 16979-20-7
    • N,1-bis(4-methylphenyl)methanimine
    • HMS552L04
    • EU-0069869
    • 4-Methyl-N-[(E)-(4-methylphenyl)methylidene]aniline
    • SCHEMBL255410
    • Inchi: 1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3/b16-11+
    • InChI Key: LKMIOABGTREIHR-LFIBNONCSA-N
    • SMILES: N(=C/C1C=CC(C)=CC=1)\C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 209.12055
  • Monoisotopic Mass: 209.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.4Ų

Experimental Properties

  • PSA: 12.36
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